molecular formula CH2Cl3NO2S B8542258 Trichloromethanesulfonamide CAS No. 30289-70-4

Trichloromethanesulfonamide

Cat. No.: B8542258
CAS No.: 30289-70-4
M. Wt: 198.5 g/mol
InChI Key: CPVVJUTUYYQONZ-UHFFFAOYSA-N
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Description

Trichloromethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of three chlorine atoms attached to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trichloromethanesulfonamide typically involves the reaction of methanesulfonamide with chlorinating agents. One common method is the chlorination of methanesulfonamide using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure complete chlorination.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of large reactors where methanesulfonamide is continuously fed and chlorinated using gaseous chlorine or other chlorinating agents. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Trichloromethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Trichloromethanesulfonamide has several applications in scientific research:

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and antimicrobial agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Trichloromethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloroethane: A chloroalkane with similar chlorination but different functional groups.

    Trichloromethanesulfonyl chloride: Another sulfonamide derivative with similar reactivity.

    Methanesulfonamide: The parent compound without chlorination.

Uniqueness

Trichloromethanesulfonamide is unique due to the presence of three chlorine atoms, which impart distinct chemical properties such as increased reactivity and potential for multiple substitutions. This makes it a valuable compound for various synthetic applications and research purposes.

Properties

CAS No.

30289-70-4

Molecular Formula

CH2Cl3NO2S

Molecular Weight

198.5 g/mol

IUPAC Name

trichloromethanesulfonamide

InChI

InChI=1S/CH2Cl3NO2S/c2-1(3,4)8(5,6)7/h(H2,5,6,7)

InChI Key

CPVVJUTUYYQONZ-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)(=O)N)(Cl)(Cl)Cl

Origin of Product

United States

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